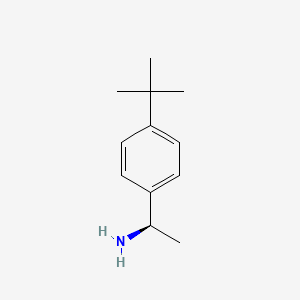

(R)-1-(4-tert-butylphenyl)ethanamine

Vue d'ensemble

Description

The compound is an amine derivative of 4-tert-butylphenol . 4-tert-Butylphenol is a phenol derivative and is widely used in the polymer industry .

Synthesis Analysis

Chiral sulfinamides, such as tert-butanesulfinamide, are often used in the stereoselective synthesis of amines and their derivatives . The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-tert-Butylphenol, includes a tert-butyl group attached to a phenol ring .Chemical Reactions Analysis

The high-temperature gas-phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) has been investigated in a combined experimental and theoretical study .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-tert-Butylphenol, include a boiling point of 236-238 °C, a melting point of 96-101 °C, and a density of 0.908 g/mL at 25 °C .Applications De Recherche Scientifique

Antifungal Applications

(R)-1-(4-tert-butylphenyl)ethanamine and its derivatives show significant potential in antifungal applications. For instance, (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine has demonstrated high activity against human pathogens like Cryptococcus neoformans and dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum (Thvedt et al., 2013).

Chemical Synthesis

In the realm of chemical synthesis, (R)-1-(4-tert-butylphenyl)ethanamine serves as a critical intermediate or a building block. Its involvement in the diastereoselective synthesis of compounds like (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine highlights its importance in creating optically pure compounds (Balestri et al., 2014).

Ligand in Organometallic Chemistry

(R)-1-(4-tert-butylphenyl)ethanamine and related compounds are used as ligands in organometallic chemistry. For example, Schiff base ligands based on benzylidene(4-tert-butylphenyl)amine have been synthesized and utilized in cyclometalated mononuclear piano-stool complexes, showing promising applications in DNA/protein binding and anticancer activity (Mukhopadhyay et al., 2015).

Catalysis

It plays a role in catalysis, as seen in the study of structural, kinetics, and mechanistic aspects of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes (Kumah et al., 2019).

Safety And Hazards

Orientations Futures

The use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives has been extensively studied over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Propriétés

IUPAC Name |

(1R)-1-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDLUBTTHIVTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427122 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-tert-butylphenyl)ethanamine | |

CAS RN |

511256-38-5 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.